molecular formula C21H21N3O4 B116271 Angiotensin I-Converting Enzyme (ACE) Inactivator CAS No. 144085-32-5

Angiotensin I-Converting Enzyme (ACE) Inactivator

Cat. No.: B116271
CAS No.: 144085-32-5
M. Wt: 379.4 g/mol
InChI Key: FPAPTZAOPMWDRV-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angiotensin I-Converting Enzyme (ACE) Inactivators are a class of compounds that selectively inhibit the activity of ACE, a zinc- and chloride-dependent metallopeptidase that is a central component of the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, these inactivators lead to vasodilation and reduced blood pressure . Concurrently, they prevent the degradation of vasodilatory peptides like bradykinin, further contributing to their hypotensive effects . This dual mechanism makes ACE Inactivators invaluable research tools for studying hypertension, heart failure, diabetic nephropathy, and post-myocardial infarction remodeling . Beyond cardiovascular and renal research, emerging studies highlight a non-canonical role of ACE in degrading endogenous opioid peptides, such as Met-enkephalin-Arg-Phe (MERF) . Investigating ACE Inactivators can therefore augment endogenous opioid signaling, providing a novel avenue for pain management research . Furthermore, domain-selective ACE Inactivators that target either the N- or C-domain of somatic ACE offer refined tools to dissect distinct physiological pathways and mitigate side effects associated with broad ACE inhibition, such as a persistent dry cough . This product is intended for use in fundamental biochemical, pharmacological, and cellular research. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c22-12-11-19(25)23-17(13-15-7-3-1-4-8-15)20(26)24-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18H,11,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAPTZAOPMWDRV-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Molecular Mechanism

The Angiotensin I-Converting Enzyme Inactivator exerts its effects at the molecular level through several mechanisms. It binds to the ACE, inhibiting its activity. This binding interaction involves the formation of hydrogen bonds and interactions with a zinc ion, which is a crucial cofactor in the catalytic mechanism of ACE.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Angiotensin I-Converting Enzyme Inactivator can change over time. It has been observed that the ACE inhibitory activity of certain peptides can remain stable under different pH and temperature conditions.

Transport and Distribution

The Angiotensin I-Converting Enzyme Inactivator can be transported by peptide transporter PepT1 and passive-mediated mode. This allows it to be distributed within cells and tissues, where it can exert its effects.

Biological Activity

Angiotensin I-Converting Enzyme (ACE) inhibitors are a class of medications widely utilized for the management of hypertension and heart failure. They function primarily by inhibiting the activity of ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. This article delves into the biological activity of ACE inactivators, highlighting their mechanisms, efficacy, and implications in clinical settings.

ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By inhibiting ACE, these compounds reduce the production of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, ACE inhibitors prevent the breakdown of bradykinin, a peptide that promotes vasodilation, further enhancing their antihypertensive effects.

Efficacy and IC50 Values

The efficacy of various ACE inhibitors can be quantified using the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit 50% of enzyme activity. Research has demonstrated varying IC50 values for different peptides and compounds:

Compound/PeptideIC50 Value (μM)
LLY (Tripeptide)44.16 ± 2.45
QEPVLGPVR (Nonapeptide)18.72 ± 0.78
GVP-10 (Peptide from mussel)0.007
GVP-70.024
GVP-40.067
GVP-20.162

These values indicate that smaller peptides often exhibit more potent ACE inhibitory activity compared to larger ones .

Case Studies and Research Findings

  • Flavonoids as ACE Inhibitors : A study investigated the ACE inhibitory activity of various flavonoids, revealing that luteolin exhibited the highest activity with an IC50 value significantly lower than other tested compounds . This highlights the potential for natural products in developing new antihypertensive therapies.
  • Peptide Hydrolysates : Research on peptide hydrolysates from marine sources demonstrated that certain peptides possess strong ACE inhibitory properties, with GVP-10 showing an IC50 value as low as 0.007 μM, indicating its potential for therapeutic use .
  • Genetic Factors Influencing Efficacy : A population-based study explored genetic variations affecting response to ACE inhibitors among hypertensive patients. The findings suggest that specific single nucleotide polymorphisms (SNPs) can influence drug efficacy and patient outcomes .

Structural Insights

Molecular docking studies have provided insights into how ACE inhibitors interact with the enzyme at a molecular level. For instance, LLY was shown to form multiple hydrogen bonds with ACE, indicating a non-competitive inhibition mechanism . Understanding these interactions is crucial for designing more effective ACE inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

ACE inactivators exhibit structural and functional diversity. Below is a detailed comparison based on origin, potency, mechanism, and clinical relevance:

Marine-Derived ACE Inactivators

  • Fucus spiralis Protein Hydrolysates: Exhibited ACE inhibitory activity (IC₅₀: 0.42 mg/mL) due to high phenolic content and hydrophobic amino acids (e.g., leucine, valine) .
  • Fermented Anchovy Peptides: Four novel peptides (e.g., Gly-Val-Trp) showed ACE inhibition (IC₅₀: 12.5 µM) with salt concentration (25%) enhancing activity during fermentation .
  • Ecklonia cava Phlorotannins: Phlorotannins demonstrated non-competitive inhibition (IC₅₀: 12.3 µM) by binding to ACE’s catalytic site .

Plant- and Microbial-Derived ACE Inactivators

  • Wakame (Undaria pinnatifida) Peptides : IC₅₀ of 4.2 µM in vitro and reduced systolic blood pressure by 30 mmHg in hypertensive rats .
  • Yeast Hexapeptide (TPTQQS): Non-competitive inhibition (IC₅₀: 15.3 µM) via hydrogen bonding and hydrophobic interactions with ACE’s active site .

Comparative Analysis (Table 1)

Compound Type Example IC₅₀ Mechanism Clinical Advantages Limitations
Marine Peptides Fucus spiralis 0.42 mg/mL Competitive inhibition Antioxidant synergy Low bioavailability
Fermented Fish Peptides Anchovy Gly-Val-Trp 12.5 µM Mixed inhibition Salt-stable High salt content risks
Synthetic Drugs Captopril 0.001 µM Zinc chelation Rapid action Side effects (e.g., cough)
Plant Peptides Wakame peptides 4.2 µM Non-competitive Dual antihypertensive/antioxidant Thermal instability

Research Findings and Mechanistic Insights

  • Domain-Specific Inhibition: Synthetic inhibitors (e.g., lisinopril) target ACE’s C-domain, while marine peptides often bind both N- and C-domains .
  • Genetic Polymorphism Impact : The ACE insertion/deletion (I/D) polymorphism affects plasma ACE levels, influencing drug efficacy. The D allele correlates with higher ACE activity and reduced inhibitor response .
  • In Vivo Efficacy : Bovine casein-derived ACE inhibitory peptides reduced systolic blood pressure in spontaneously hypertensive rats (SHR) by 25–30 mmHg and improved renal biomarkers .

Q & A

Q. What barriers exist in translating ACE-inhibitory peptides from preclinical models to clinical trials?

  • Methodological Answer : Peptides face bioavailability challenges due to gastrointestinal degradation. Use nanoencapsulation (e.g., chitosan nanoparticles) or fusion with carrier proteins (e.g., albumin) to enhance stability. Conduct phase I trials with pharmacokinetic profiling of ACE activity in plasma and urine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.